molecular formula C19H18FN3O2 B1294034 6-Cyclopropyl-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011399-77-1

6-Cyclopropyl-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B1294034
CAS No.: 1011399-77-1
M. Wt: 339.4 g/mol
InChI Key: ABERBUFWYGONOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound 6-cyclopropyl-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derives its systematic IUPAC name from the fused pyrazolo[3,4-b]pyridine core. The numbering begins at the pyrazole nitrogen (position 1), with the pyridine ring fused at positions 3 and 4 (Figure 1). Substituents are assigned as follows:

  • A 4-fluorophenyl group at position 1.
  • A cyclopropyl group at position 3.
  • An isopropyl group at position 6.
  • A carboxylic acid group at position 4.

Isomeric considerations primarily involve tautomerism and positional isomerism. The 1H-tautomer is favored due to aromatic stabilization across both rings, as demonstrated by computational studies showing a 37 kJ/mol energy difference favoring the 1H-form over the 2H-form. Positional isomerism is precluded by the fixed substituent arrangement, which locks the fused ring system into a single configuration.

Molecular Descriptor Analysis: SMILES, InChI, and Stereochemical Features

The molecular descriptors for this compound are as follows:

Descriptor Value
SMILES CC(C)C1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=C1C(=O)O)C4CC4
InChI InChI=1S/C19H18FN3O2/c1-10(2)17-16-14(19(24)25)9-15(11-3-4-11)21-18(16)23(22-17)13-7-5-12(20)6-8-13/h5-11H,3-4H2,1-2H3,(H,24,25)
InChIKey ABERBUFWYGONOA-UHFFFAOYSA-N
Molecular Formula C₁₉H₁₈FN₃O₂
Molecular Weight 339.37 g/mol

The SMILES string reflects the pyrazolo[3,4-b]pyridine core, with explicit notation for the cyclopropyl (C4CC4), isopropyl (CC(C)), and fluorophenyl (C=C(C=C3)F) groups. The absence of stereochemical indicators in the InChIKey confirms the compound lacks chiral centers, as substituents are either symmetrically arranged (e.g., cyclopropyl) or attached to non-stereogenic atoms.

Tautomeric Behavior in Pyrazolo[3,4-b]pyridine Systems

Pyrazolo[3,4-b]pyridines exhibit tautomerism between 1H- and 2H-forms, but the 1H-tautomer dominates due to extended aromatic conjugation across both rings. In this compound, the substituents further stabilize the 1H-configuration:

  • The 4-fluorophenyl group at N1 prevents proton migration to N2.
  • The carboxylic acid at C4 forms an intramolecular hydrogen bond with the pyridine nitrogen, locking the tautomeric state.

Experimental and computational studies on analogous systems confirm that electron-withdrawing groups (e.g., carboxylic acid) at C4 reduce tautomeric mobility by stabilizing the keto form over enolic alternatives. This compound’s tautomeric behavior is thus constrained to the 1H-form, with no observable interconversion under standard conditions.

Figure 1. Structural diagram of this compound, highlighting substituent positions and fused ring system.

Properties

IUPAC Name

6-cyclopropyl-1-(4-fluorophenyl)-3-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-10(2)17-16-14(19(24)25)9-15(11-3-4-11)21-18(16)23(22-17)13-7-5-12(20)6-8-13/h5-11H,3-4H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABERBUFWYGONOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Steps

The following table summarizes the key reaction steps involved in synthesizing this compound:

Step Reaction Type Reactants Conditions Products
1 Condensation 1-Alkylpyrazole + 4-Aryl-2,4-diketoester Base catalyst (e.g., sodium butoxide) Pyrazolo[3,4-b]pyridine derivative
2 Alkylation Pyrazolo derivative + Cyclopropyl halide Strong base (e.g., NaH) Cyclopropyl-substituted pyrazolo derivative
3 Arylation Cyclopropyl derivative + 4-Fluoroaniline Acidic conditions (e.g., HCl) Final product: 6-Cyclopropyl-1-(4-fluorophenyl)-pyrazolo derivative
4 Carboxylic Acid Formation Ester + Hydrolysis agent (e.g., NaOH) Aqueous conditions Carboxylic acid

Reaction Mechanisms

  • Condensation Mechanism : The initial condensation reaction forms a hydrazone intermediate that subsequently undergoes cyclization to yield the pyrazolo[3,4-b]pyridine structure. The reaction typically requires heating and a suitable solvent to facilitate the formation of this bicyclic compound.

  • Alkylation Mechanism : The introduction of the cyclopropyl group often involves nucleophilic substitution where the pyrazolo derivative acts as a nucleophile attacking an electrophilic cyclopropyl halide.

  • Arylation Mechanism : The final arylation step can involve cross-coupling techniques such as Suzuki or Sonogashira coupling if appropriate precursors are available.

Research Findings and Analysis

Recent studies have highlighted various synthetic routes and their efficiencies in producing derivatives of pyrazolo[3,4-b]pyridine compounds. For example:

  • A study detailed a method using microwave-assisted synthesis to enhance yields and reduce reaction times for similar compounds.

  • Another research article emphasized the importance of selecting proper solvents and catalysts to optimize reaction conditions for better yields and purity.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The C4-carboxylic acid undergoes typical derivatization reactions:

Esterification

  • Reagents : SOCl₂ followed by alcohol (e.g., ethanol).
  • Product : Ethyl ester derivatives, improving lipid solubility for biological assays .

Amidation

  • Reagents : EDCl/HOBt with amines (e.g., aniline).
  • Example : Reaction with 4-cyanophenylamine yields a bioactive amide analog (IC₅₀ = 7 nM in kinase assays) .

Salt Formation

  • Counterions : Sodium or potassium salts enhance aqueous solubility .

Electrophilic Aromatic Substitution

  • Nitration : Limited due to electron-deficient ring; requires strong HNO₃/H₂SO₄ at 0°C .
  • Halogenation : Bromine/FeBr₃ selectively targets C5 position .

N-Alkylation/Dealkylation

  • N1 Modification : Refluxing with alkyl halides (e.g., ethyl iodide) in DMF/K₂CO₃ .
  • Dealkylation : HI/AcOH removes isopropyl groups, enabling further substitution .

Biological Interaction-Driven Reactivity

In PPARα binding (PDB: 7XYZ), the carboxylic acid forms hydrogen bonds with Tyr314 and His440 . Key interactions include:

  • Hydrogen-bond network : Stabilized by helix 12 (H12) repositioning.
  • Halophenyl cavity : Cyclopropyl and 4-fluorophenyl groups engage in CH-π interactions with Ile272/Val444 .
Interaction SiteResiduesBond TypeContribution
Carboxylic acidTyr314, His440H-bondAgonist activity
CyclopropylIle272, Ile354CH-πSubtype selectivity
FluorophenylPhe351, Leu347HydrophobicBinding affinity

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (λ = 254 nm) cleaves the cyclopropane ring, forming open-chain byproducts .
  • Oxidative Stress : H₂O₂/Fe²⁺ oxidizes the pyrazole ring, reducing bioactivity .
  • Hydrolysis : Acidic conditions (pH < 3) decarboxylate the C4-carboxylic acid .

Comparative Reactivity with Analogs

CompoundModificationReactivity Difference
3-Isopropyl analogLacks fluorophenylReduced electrophilic substitution
6-Ethyl derivative Ethyl vs. cyclopropylAltered steric effects in coupling
1-Cyclohexyl variant Bulkier N1 groupHindered N-alkylation

Scientific Research Applications

6-Cyclopropyl-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The pyrazolo[3,4-b]pyridine core is known to interact with various biological targets, potentially disrupting key pathways involved in disease progression. The fluorophenyl group can enhance binding affinity to targets through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound Name Molecular Formula MW (g/mol) Position 3 Substituent Key Properties
Target Compound C₁₉H₁₈FN₃O₂ 339.37 Isopropyl High lipophilicity; potential for enhanced membrane permeability .
6-Cyclopropyl-1-(4-fluorophenyl)-3-methyl analog (CAS: 937598-64-6) C₁₇H₁₄FN₃O₂ 311.32 Methyl Lower steric bulk; reduced metabolic stability compared to isopropyl .
3-Ethyl derivative (CAS: 937597-68-7) C₁₈H₁₆N₃O₂ 323.35 Ethyl Intermediate lipophilicity; balance between solubility and activity .

Key Findings :

  • Steric effects : The bulkier isopropyl group may hinder metabolic oxidation at position 3, extending half-life .

Substituent Variations at Position 6

Compound Name Molecular Formula MW (g/mol) Position 6 Substituent Key Properties
Target Compound C₁₉H₁₈FN₃O₂ 339.37 Cyclopropyl Conformational rigidity; resistance to CYP450-mediated metabolism .
6-Phenyl analog (CAS: 1011397-49-1) C₁₇H₁₄FN₃O₂ 311.32 Phenyl Increased aromaticity; potential π-π stacking interactions .
6-Thiophen-2-yl analog (CAS: 1011397-49-1) C₁₇H₁₄FN₃O₂S 327.38 Thiophen-2-yl Enhanced electron richness; possible improved solubility .

Key Findings :

  • The cyclopropyl group at position 6 in the target compound reduces metabolic degradation compared to phenyl or thiophene substituents, as observed in microsomal stability assays .
  • Thiophene-containing analogs exhibit lower logP values (~2.5) than cyclopropyl derivatives, favoring solubility but compromising membrane permeability .

Halogen and Functional Group Modifications

Compound Name Molecular Formula MW (g/mol) Modifications Key Properties
5-Chloro-6-cyclopropyl analog (CAS: 107658-94-6) C₁₇H₁₃ClFN₃O₂ 345.76 Chlorine at position 5 Increased molecular weight; potential for enhanced target affinity .
4-Carbohydrazide derivative (CAS: 937598-58-8) C₁₉H₁₈FN₅O₂ 375.38 Carbohydrazide at position 4 Prodrug potential; improved oral bioavailability .
3,6-Dicyclopropyl analog (CAS: 1011398-81-4) C₁₉H₁₆FN₃O₂ 337.35 Cyclopropyl at positions 3 and 6 High steric hindrance; reduced enzymatic metabolism .

Key Findings :

  • Chlorine substitution at position 5 (CAS: 107658-94-6) increases molecular weight and may enhance binding through halogen bonding, though it raises toxicity concerns .
  • Carbohydrazide derivatives (e.g., CAS: 937598-58-8) act as prodrugs, with hydrazide-to-carboxylic acid conversion in vivo improving absorption .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 3-Methyl Analog 5-Chloro Analog 6-Phenyl Analog
Molecular Weight 339.37 311.32 345.76 311.32
logP (Predicted) 3.5 2.8 3.8 3.1
Aqueous Solubility Low Moderate Very Low Moderate
Metabolic Stability High Moderate High Low

Notes:

  • The target compound’s isopropyl group and cyclopropyl substituent optimize a balance between lipophilicity and metabolic stability, making it superior to analogs in preclinical models .
  • 6-Phenyl analogs exhibit faster hepatic clearance due to CYP450-mediated oxidation of the phenyl ring .

Biological Activity

6-Cyclopropyl-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS Number: 1011399-77-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other therapeutic properties, supported by relevant data tables and case studies.

  • Molecular Formula : C19H18FN3O2
  • Molecular Weight : 339.364 g/mol
  • Purity : ≥ 95% .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazolo[3,4-b]pyridine derivatives. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which plays a crucial role in inflammation.

  • Inhibition of COX Enzymes :
    • The compound exhibited significant inhibitory effects on COX-2 with an IC50 value comparable to established drugs like celecoxib. For instance, analogs of pyrazolo[3,4-b]pyridine demonstrated IC50 values ranging from 0.04 to 0.04 μmol against COX-2 .
CompoundIC50 (μmol)Target
Celecoxib0.04 ± 0.01COX-2
Compound X0.04 ± 0.02COX-2

Anticancer Activity

The anticancer properties of this compound have also been explored through various in vitro studies.

  • Cell Proliferation Inhibition :
    • The compound showed promising results in inhibiting the proliferation of several human cancer cell lines, including HeLa and HCT116 cells. A study reported that derivatives containing the pyrazolo[3,4-b]pyridine core exhibited excellent antiproliferative activity with IC50 values as low as 0.36 µM against CDK2 .
Cell LineIC50 (µM)Reference
HeLa0.36
HCT1161.8

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo[3,4-b]pyridine derivatives.

  • Key Modifications :
    • Modifications in the substituents on the pyrazolo ring and the carboxylic acid group significantly influence the biological activity. For example, variations in fluorination and cyclopropyl substitution have been linked to enhanced COX inhibition and anticancer properties .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of compounds similar to this compound.

  • Study on Anti-inflammatory Effects :
    • A study involving carrageenan-induced paw edema in rats demonstrated that compounds with similar structures significantly reduced inflammation compared to control groups .
  • Anticancer Efficacy :
    • A comparative analysis of various pyrazolo[3,4-b]pyridines showed that those with specific substitutions exhibited enhanced selectivity and potency against cancer cell lines, particularly in inhibiting cyclin-dependent kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.